molecular formula C16H22ClFN2O B10963413 2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Cat. No.: B10963413
M. Wt: 312.81 g/mol
InChI Key: NXLAITCJNFRRTB-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro-fluorophenyl group and a piperidinyl acetamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the chloro-fluorophenyl intermediate: This step involves the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents.

    Formation of the piperidinyl intermediate: This step involves the synthesis of the piperidinyl moiety, which can be achieved through various methods such as reductive amination or nucleophilic substitution.

    Coupling of intermediates: The final step involves the coupling of the chloro-fluorophenyl intermediate with the piperidinyl intermediate using suitable coupling reagents and conditions, such as amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It has been investigated for its potential biological activity, including interactions with specific enzymes or receptors.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(2-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(2-chloro-6-methylphenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H22ClFN2O

Molecular Weight

312.81 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide

InChI

InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)19-16(21)10-13-14(17)4-3-5-15(13)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21)

InChI Key

NXLAITCJNFRRTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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